An In-depth Technical Guide to 5-Formyl-2-methoxybenzoic Acid (CAS: 84923-70-6)
An In-depth Technical Guide to 5-Formyl-2-methoxybenzoic Acid (CAS: 84923-70-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Formyl-2-methoxybenzoic acid is a valuable organic building block in medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a carboxylic acid, an aldehyde (formyl group), and a methoxy-substituted aromatic ring, provides a versatile scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its application in the development of therapeutic agents, particularly as a key intermediate for Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors and Peroxisome Proliferator-Activated Receptor (PPAR) modulators.
Physicochemical and Safety Data
The key properties and safety information for 5-Formyl-2-methoxybenzoic acid are summarized in the tables below.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 84923-70-6 | [1][2] |
| Molecular Formula | C₉H₈O₄ | [1][2] |
| Molecular Weight | 180.16 g/mol | [2] |
| IUPAC Name | 5-formyl-2-methoxybenzoic acid | [2] |
| Synonyms | 2-Methoxy-5-formylbenzoic acid, 5-carboxy-4-methoxybenzaldehyde | [2] |
| Appearance | Solid | [1] |
| pKa (Predicted) | 3.74 ± 0.10 | [3] |
| Storage Temperature | Room temperature, under inert atmosphere | [1][3] |
Table 2: Safety and Hazard Information
| Hazard Statement | GHS Classification | Precautionary Statement Codes |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | P264, P270, P301+P312, P330, P501 |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | P264, P280, P302+P352, P321, P332+P313, P362 |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | P264, P280, P305+P351+P338, P337+P313 |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Data sourced from PubChem and commercial suppliers.[2]
Experimental Protocols
Synthesis of 5-Formyl-2-methoxybenzoic acid
The synthesis of 5-Formyl-2-methoxybenzoic acid can be achieved through a two-step process involving the formylation of a precursor followed by the hydrolysis of the resulting ester. A high-yield synthesis of the key intermediate, methyl 5-formyl-2-methoxybenzoate, has been reported.[4]
Step 1: Synthesis of Methyl 2-methoxybenzoate
This initial step involves the methylation of salicylic acid.
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Materials:
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Salicylic acid
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Potassium carbonate
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Dimethyl sulfate
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Acetone
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Dichloromethane (DCM)
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Water
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Procedure:
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Add salicylic acid, potassium carbonate, and acetone to a reaction vessel.
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Heat the mixture to 50-60 °C.
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Add dimethyl sulfate dropwise and allow the reaction to proceed for 1-5 hours.
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Supplement with additional potassium carbonate and dimethyl sulfate and continue the reaction for 12-48 hours.
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After the reaction is complete, evaporate approximately 60% of the solvent.
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Cool the mixture to 20 °C and add water.
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Filter the solution and extract the filtrate with DCM.
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Concentrate the organic extract to obtain methyl 2-methoxybenzoate.
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Step 2: Synthesis of Methyl 5-formyl-2-methoxybenzoate
This step introduces the formyl group to the aromatic ring.
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Materials:
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Methyl 2-methoxybenzoate (from Step 1)
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Methanesulfonic acid
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Urotropine (hexamethylenetetramine)
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Sodium hydroxide solution
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Water
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-
Procedure: [4]
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Cool methyl 2-methoxybenzoate and methanesulfonic acid to 0-10 °C.
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Add urotropine to the cooled mixture.
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Heat the reaction mixture to 90 °C and maintain for 10-20 hours.
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After the reaction is complete, cool the mixture to room temperature.
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Add water to the reaction vessel and adjust the pH to 6-7 with a sodium hydroxide solution.
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Filter the resulting precipitate.
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Wash the filter cake with water and dry to obtain methyl 5-formyl-2-methoxybenzoate.
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Step 3: Hydrolysis to 5-Formyl-2-methoxybenzoic acid
The final step is the hydrolysis of the methyl ester to the carboxylic acid.
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Materials:
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Methyl 5-formyl-2-methoxybenzoate (from Step 2)
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Sodium hydroxide (NaOH)
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Methanol
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Water
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Concentrated hydrochloric acid (HCl)
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-
Procedure:
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Dissolve methyl 5-formyl-2-methoxybenzoate in a mixture of methanol and water.
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Add sodium hydroxide to the solution.
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Heat the mixture under reflux for approximately 4 hours.
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After cooling, add concentrated HCl to precipitate the product.
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Filter the white crystalline precipitate and wash with water to yield 5-Formyl-2-methoxybenzoic acid.
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Application in the Synthesis of Bioactive Molecules: A Workflow
5-Formyl-2-methoxybenzoic acid serves as a versatile starting material for the synthesis of various heterocyclic compounds with potential therapeutic applications. The aldehyde and carboxylic acid functionalities allow for a wide range of chemical transformations.
Role in Drug Development: PTP1B Inhibition
Derivatives of 5-Formyl-2-methoxybenzoic acid are utilized in the synthesis of inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of the insulin and leptin signaling pathways, making it a key target for the treatment of type 2 diabetes and obesity.
PTP1B Signaling Pathway and Inhibition
The diagram below illustrates the role of PTP1B in insulin signaling and how its inhibition can lead to a therapeutic effect.
Experimental Protocol: In Vitro PTP1B Inhibition Assay
This protocol describes a common method for screening compounds for PTP1B inhibitory activity using a colorimetric substrate.
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Materials:
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Recombinant human PTP1B enzyme
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Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
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p-Nitrophenyl phosphate (pNPP) as substrate
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Test compound (dissolved in DMSO)
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Positive control (e.g., Suramin)
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96-well microplate
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Microplate reader
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-
Procedure:
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Prepare serial dilutions of the test compound and the positive control in the assay buffer.
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In a 96-well plate, add a small volume of the test compound dilution or control to each well.
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Add the PTP1B enzyme solution to each well and incubate at 37°C for a defined period (e.g., 10 minutes).
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Initiate the reaction by adding the pNPP substrate solution to each well.
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Incubate the plate at 37°C for a further 30 minutes.
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Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
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Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
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Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
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Conclusion
5-Formyl-2-methoxybenzoic acid is a highly valuable and versatile building block for medicinal chemists and drug development professionals. Its readily modifiable functional groups provide a gateway to a wide array of complex molecular architectures. As demonstrated, it is a key precursor for the synthesis of compounds targeting critical enzymes like PTP1B, highlighting its importance in the development of novel therapeutics for metabolic diseases. The experimental protocols and workflows provided in this guide offer a practical framework for researchers to utilize this compound in their drug discovery endeavors.
